1,4-Didecylpiperazine
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Overview
Description
1,4-Didecylpiperazine is an organic compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its long alkyl chains attached to the nitrogen atoms, which impart unique physical and chemical properties. Piperazine derivatives, including this compound, are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Didecylpiperazine can be synthesized through various methods, including the reaction of piperazine with decyl halides under basic conditions. A common approach involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or ruthenium complexes, can enhance the efficiency of the reaction. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1,4-Didecylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the decyl groups can be replaced with other alkyl or aryl groups using appropriate halides and bases
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl or aryl halides, sodium or potassium hydroxide, solvent such as ethanol or acetone
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperazines
Scientific Research Applications
1,4-Didecylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 1,4-Didecylpiperazine involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the piperazine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity. These interactions can lead to antimicrobial effects, disruption of cellular processes, and potential therapeutic benefits .
Comparison with Similar Compounds
1,4-Dimethylpiperazine: A simpler derivative with shorter alkyl chains, used in pharmaceuticals and as a chemical intermediate.
1,4-Dibenzylpiperazine: Contains benzyl groups, known for its use in medicinal chemistry and drug design.
1,4-Diethylpiperazine: Another derivative with ethyl groups, studied for its potential in various chemical reactions .
Uniqueness of 1,4-Didecylpiperazine: The long decyl chains in this compound impart unique hydrophobic properties, making it suitable for applications requiring amphiphilic characteristics. This compound’s ability to integrate into lipid membranes and interact with hydrophobic environments sets it apart from other piperazine derivatives, enhancing its potential in diverse scientific and industrial applications .
Properties
CAS No. |
35676-60-9 |
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Molecular Formula |
C24H50N2 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
1,4-didecylpiperazine |
InChI |
InChI=1S/C24H50N2/c1-3-5-7-9-11-13-15-17-19-25-21-23-26(24-22-25)20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
GTKFDORZXZCLCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCN(CC1)CCCCCCCCCC |
Origin of Product |
United States |
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